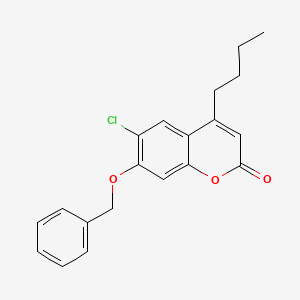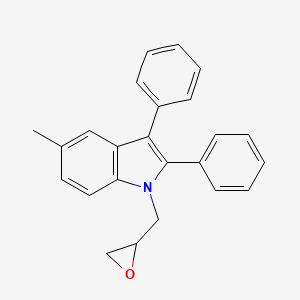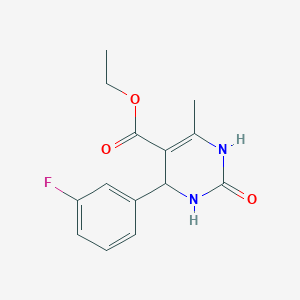
7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one, also known as Clomazone, is a herbicide widely used in agriculture to control weeds in crops like soybeans, cotton, and peanuts. It was first discovered in the 1970s and has since been extensively researched for its chemical properties, synthesis methods, and applications in scientific research.
Mecanismo De Acción
7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. This results in the death of the targeted weeds while leaving the crops unharmed. The exact mechanism of action of this compound on cancer cells and inflammation is not fully understood and requires further research.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in mammals and is considered safe for use in agriculture. However, it can cause skin and eye irritation upon contact and should be handled with care. Its effects on the environment are also a concern, as it can persist in soil and water for extended periods.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one has several advantages for use in lab experiments, including its low cost, availability, and ease of synthesis. However, its specificity for carotenoid biosynthesis limits its use in certain applications. Additionally, its potential toxicity and environmental impact should be taken into consideration when using it in a laboratory setting.
Direcciones Futuras
There are several future directions for research on 7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one. One area of interest is its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Another area of research is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies on its mechanism of action and effects on the environment are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one involves the reaction of 2-chlorobenzoic acid with butyl vinyl ether in the presence of a base to form 7-(benzyloxy)-4-butyl-2-chloro-2H-chromen-2-one. This intermediate is then chlorinated to obtain this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting with moderate difficulty.
Aplicaciones Científicas De Investigación
7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. It has also been used as a tool to study the mechanism of action of other herbicides and pesticides.
Propiedades
IUPAC Name |
4-butyl-6-chloro-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-2-3-9-15-10-20(22)24-18-12-19(17(21)11-16(15)18)23-13-14-7-5-4-6-8-14/h4-8,10-12H,2-3,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCVIFXMLONADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5199412.png)
![4-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5199417.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)

![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![(1-{[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5199450.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5199464.png)
![methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B5199468.png)

![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)
![3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5199494.png)
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5199501.png)
